molecular formula C6H5ClN2O2 B3033897 6-Amino-5-chloropicolinic acid CAS No. 1256810-56-6

6-Amino-5-chloropicolinic acid

Cat. No.: B3033897
CAS No.: 1256810-56-6
M. Wt: 172.57
InChI Key: KBCHPUZXYDMCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-chloropicolinic acid (CAS 1256810-56-7) is a chlorinated and aminated derivative of picolinic acid with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . This compound is classified as a chemical building block and is intended for research use only; it is not intended for diagnostic or therapeutic applications . As a functionalized picolinic acid, it serves as a versatile synthon or intermediate in organic synthesis and medicinal chemistry research. The presence of both an amino group and a chlorine atom on the picolinic acid ring structure provides reactive sites for further chemical modification, making it a valuable precursor for developing more complex molecules . Picolinic acid scaffolds, in general, are known to exhibit diverse biological activities, including antimicrobial and immunomodulatory effects, and are involved in metal chelation and transport . Researchers can utilize this compound in the synthesis of potential pharmaceuticals, agrochemicals, or as a ligand in coordination chemistry. Store this product in a dark place, under an inert atmosphere, and at room temperature . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-5-chloropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCHPUZXYDMCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Amino-5-chloropicolinic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 6-Amino-5-chloropicolinic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.

Section 1: Core Chemical Identity and Physicochemical Properties

6-Amino-5-chloropicolinic acid, with the IUPAC name 6-amino-5-chloropyridine-2-carboxylic acid, is a substituted picolinic acid derivative. Its unique arrangement of an amino group, a chlorine atom, and a carboxylic acid on the pyridine ring makes it a versatile precursor for the synthesis of a wide array of more complex molecules.

Key Physicochemical Data

The fundamental properties of 6-Amino-5-chloropicolinic acid are summarized in the table below. This data is crucial for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1256810-56-6,
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance Off-white to light yellow crystalline solidGeneral chemical supplier information
Purity Typically ≥95%
Spectroscopic Signature
  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the positions of the amino, chloro, and carboxylic acid groups. The protons of the amino group and the carboxylic acid group will also be present, though their signals may be broad and their chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and various vibrations of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 6-Amino-5-chloropicolinic acid can be approached through multi-step pathways, often starting from more readily available pyridine derivatives. The following represents a plausible and logical synthetic route, with explanations for the choice of reagents and conditions.

Proposed Synthetic Pathway

A logical approach to the synthesis of 6-Amino-5-chloropicolinic acid involves the strategic functionalization of a pyridine ring. A common strategy is to introduce the amino and chloro groups onto a pre-existing picolinic acid framework or to build the picolinic acid functionality onto a pre-functionalized pyridine.

Synthetic_Pathway_of_6-Amino-5-chloropicolinic_acid cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Directed_Lithiation Directed Ortho-Lithiation 2-Amino-5-chloropyridine->Directed_Lithiation 1. n-BuLi, THF, -78 °C Carboxylation Carboxylation with CO2 Directed_Lithiation->Carboxylation 2. CO2 (gas or solid) 6-Amino-5-chloropicolinic_acid 6-Amino-5-chloropicolinic_acid Carboxylation->6-Amino-5-chloropicolinic_acid 3. Acidic Workup (e.g., HCl)

Caption: Proposed synthesis of 6-Amino-5-chloropicolinic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established organometallic chemistry principles for the functionalization of pyridine rings.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. The amino group directs the lithiation to the C6 position. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation: While maintaining the low temperature, bubble carbon dioxide gas through the solution or carefully add crushed dry ice in small portions. The highly nucleophilic lithiated intermediate will attack the electrophilic carbon of CO₂. Allow the reaction to warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction by the slow addition of water. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The desired product, 6-Amino-5-chloropicolinic acid, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a product of high purity.

Section 3: Applications in Drug Discovery and Agrochemicals

6-Amino-5-chloropicolinic acid is a valuable building block due to its trifunctional nature, which allows for diverse derivatization.

Pharmaceutical Intermediate

The picolinic acid scaffold is present in numerous biologically active compounds. The amino and chloro substituents on 6-Amino-5-chloropicolinic acid provide reactive handles for further chemical modifications, making it an attractive starting material for the synthesis of novel pharmaceutical agents. Halogenated aromatic compounds are known to play a significant role in drug design, often enhancing binding affinity and metabolic stability.[1] For instance, related halogenated quinoline structures have shown promise as antituberculosis agents.[2]

Agrochemical Synthesis

Picolinic acid derivatives are a well-established class of herbicides.[3] The structural motif of 6-Amino-5-chloropicolinic acid is found in several potent herbicidal molecules. These compounds often act as synthetic auxins, disrupting plant growth processes. The specific substitution pattern of this molecule can be fine-tuned to develop selective and effective herbicides for crop protection.

Section 4: Quality Control and Analytical Methodology

Ensuring the purity of 6-Amino-5-chloropicolinic acid is paramount for its use in synthesis, as impurities can lead to unwanted side reactions and byproducts.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 6-Amino-5-chloropicolinic acid. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a pH modifier like formic acid or trifluoroacetic acid) can effectively separate the target compound from starting materials and impurities. Detection is typically performed using a UV detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific analysis, LC-MS/MS can be employed. This technique is particularly useful for identifying and quantifying trace impurities.[4]

Spectroscopic Analysis

As outlined in Section 1.2, NMR and IR spectroscopy are essential tools for confirming the identity and structural integrity of the synthesized compound. Comparison of the obtained spectra with reference data or theoretical predictions provides a high degree of confidence in the material's quality.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 6-Amino-5-chloropicolinic acid.

Hazard Identification

Based on GHS classifications for similar compounds, 6-Amino-5-chloropicolinic acid should be handled with care. The primary hazards are likely to be:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

Storage

Store 6-Amino-5-chloropicolinic acid in a tightly sealed container in a cool, dry, and dark place. recommends storage under an inert atmosphere at room temperature.

References

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[Link]

  • PubMed Central (PMC). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[Link]

  • PubMed. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens.[Link]

  • American Society for Microbiology (ASM). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[Link]

  • PubChem. 6-Chloropicolinic acid.[Link]

Sources

A Technical Guide to Determining the Solubility Profile of 6-Amino-5-chloropicolinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for determining the solubility profile of 6-Amino-5-chloropicolinic acid in a range of organic solvents. In the absence of extensive empirical data for this specific molecule, this document emphasizes the robust methodologies and theoretical considerations necessary for establishing a reliable solubility profile. By integrating established experimental protocols with an understanding of the molecule's structural attributes, researchers can effectively predict and ascertain its behavior in various solvent systems. This guide is designed to be a practical resource for scientists in drug discovery and development, offering both the "how" and the "why" behind solubility studies.

Introduction to 6-Amino-5-chloropicolinic Acid

6-Amino-5-chloropicolinic acid is a substituted picolinic acid derivative. Its chemical structure, featuring a pyridine ring with a carboxylic acid, an amino group, and a chlorine atom, suggests a molecule with a nuanced solubility profile. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and a halogen atom indicates that its solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent. A thorough understanding of its solubility is paramount for its potential development as a pharmaceutical agent.

Physicochemical Properties of 6-Amino-5-chloropicolinic Acid:

PropertyValueSource
Molecular FormulaC₆H₅ClN₂O₂[1]
Molecular Weight172.57 g/mol [1]
AppearanceWhite to off-white crystalline solid (predicted)[2]
pKa (predicted)Acidic pKa around 2-4 (carboxylic acid); Basic pKa around 2-4 (amino group)Inferred from related structures[3]
logP (predicted)~1.0 - 1.5Inferred from related structures[4][5]

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For 6-Amino-5-chloropicolinic acid, several structural features will dictate its solubility in organic solvents:

  • Polarity: The presence of the carboxylic acid and amino groups makes the molecule polar, suggesting higher solubility in polar solvents.

  • Hydrogen Bonding: The ability of the -COOH and -NH₂ groups to act as both hydrogen bond donors and acceptors will favor solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).

  • Amphoterism: The molecule possesses both an acidic (carboxylic acid) and a basic (amino) group, meaning its ionization state, and thus solubility, will be influenced by the pH of the solvent system.[3]

  • Effect of the Chlorine Atom: The chloro-substituent increases the molecule's lipophilicity, which may enhance solubility in less polar solvents compared to its non-chlorinated analog.

Based on these characteristics and the known solubility of related compounds such as picolinic acid (soluble in water, less so in ethanol and acetonitrile) and other chloropicolinic acids (soluble in polar solvents), a predicted solubility profile can be hypothesized.[6][7]

Predicted Solubility Profile of 6-Amino-5-chloropicolinic Acid:

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighStrong hydrogen bonding interactions.
EthanolPolar ProticModerate to HighGood hydrogen bonding, but larger alkyl chain may slightly reduce solubility compared to methanol.[8]
AcetonePolar AproticModerateCan accept hydrogen bonds, moderate polarity.
Ethyl AcetateModerately Polar AproticLow to ModerateWeaker hydrogen bond acceptor, less polar.
DichloromethaneNonpolar AproticLowMismatch in polarity.
TolueneNonpolar AproticVery LowSignificant polarity mismatch.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong hydrogen bond acceptor and highly polar.[9]

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 6-Amino-5-chloropicolinic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 6-Amino-5-chloropicolinic acid B Add to a known volume of organic solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24-72 hours B->C D Allow to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter E->F G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol

Materials:

  • 6-Amino-5-chloropicolinic acid (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid 6-Amino-5-chloropicolinic acid to a series of vials, each containing a known volume (e.g., 5 mL) of the different organic solvents to be tested. An excess of solid should be visible at the bottom of the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

  • Sampling: After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of 6-Amino-5-chloropicolinic acid. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Analytical Quantification

A robust and validated analytical method is crucial for the accurate determination of solubility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.

HPLC Method Development Considerations
  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution will depend on the separation needs.

  • Detection: The UV detection wavelength should be set at the λmax of 6-Amino-5-chloropicolinic acid to ensure maximum sensitivity.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Factors Influencing Solubility and Experimental Causality

The choice of experimental parameters is critical for obtaining meaningful and reproducible solubility data.

G Solubility Solubility Temp Temperature Solubility->Temp Solvent Solvent Properties (Polarity, H-bonding) Solubility->Solvent Structure Molecular Structure (pKa, logP) Solubility->Structure Purity Compound Purity Solubility->Purity

Sources

An In-depth Technical Guide to the pKa Values and Dissociation Constants of 6-Amino-5-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa values) of 6-Amino-5-chloropicolinic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. Understanding the ionization behavior of this compound is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust synthetic and analytical methods.

Introduction: The Significance of pKa in Drug Discovery and Development

6-Amino-5-chloropicolinic acid is a substituted picolinic acid derivative. Picolinic acid and its analogues are known for their roles as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of an amino and a chloro substituent to the pyridine ring significantly influences the molecule's electronic properties and, consequently, its acidity and basicity.

The acid dissociation constant, or pKa value, is a quantitative measure of the strength of an acid in solution. For a molecule with multiple ionizable groups, such as 6-Amino-5-chloropicolinic acid, there will be distinct pKa values corresponding to the deprotonation of the carboxylic acid and the protonation of the amino group and the pyridine ring nitrogen. These values are paramount in drug development as they dictate the charge state of a molecule at a given pH, which in turn governs its solubility, lipophilicity, and ability to interact with biological targets.

Theoretical Framework: Understanding Dissociation Equilibria

6-Amino-5-chloropicolinic acid possesses three ionizable centers: the carboxylic acid group (-COOH), the amino group (-NH2), and the pyridine ring nitrogen. The dissociation of this polyprotic system can be described by the following equilibria:

  • pKa1 (Carboxylic Acid Deprotonation): The first dissociation constant corresponds to the loss of a proton from the carboxylic acid group, which is the most acidic functional group in the molecule.

  • pKa2 (Pyridine Nitrogen Protonation): The second pKa value relates to the protonation of the pyridine ring nitrogen. The basicity of this nitrogen is influenced by the electronic effects of the substituents on the ring.

  • pKa3 (Amino Group Protonation): The third pKa corresponds to the protonation of the exocyclic amino group.

The relationship between pKa and the acid dissociation constant (Ka) is given by the equation:

pKa = -log10(Ka)

A lower pKa value indicates a stronger acid, meaning it will deprotonate at a lower pH. Conversely, a higher pKa for the conjugate acid of a base indicates a stronger base.

The overall ionization state of 6-Amino-5-chloropicolinic acid will therefore be highly dependent on the pH of its environment. The following diagram, generated using Graphviz, illustrates the stepwise dissociation of the molecule.

Dissociation_Equilibria H3A H₃A⁺² (Fully Protonated) H2A H₂A⁺ (Zwitterionic/Cationic) H3A->H2A pKa₁ -H⁺ (COOH) HA HA⁻ (Anionic) H2A->HA pKa₂ -H⁺ (Py-NH⁺) A A²⁻ (Dianionic) HA->A pKa₃ -H⁺ (NH₃⁺)

Caption: Stepwise dissociation of 6-Amino-5-chloropicolinic acid.

Estimated pKa Values and Substituent Effects

Substituent Effects on pKa:

  • Picolinic Acid: The parent molecule, picolinic acid, has a pKa of approximately 1.07 for the carboxylic acid.[2]

  • Chloro Substituent: The chlorine atom at the 5-position is an electron-withdrawing group due to its electronegativity (inductive effect). This effect will stabilize the carboxylate anion, making the carboxylic acid more acidic (lowering its pKa). For instance, the predicted pKa of 5-chloropicolinic acid is around 3.41.[3] The pKa of 2-chloropyridine is 0.49, indicating a significant decrease in the basicity of the ring nitrogen compared to pyridine.[4]

  • Amino Substituent: The amino group at the 6-position is an electron-donating group through resonance. This effect will increase the electron density in the pyridine ring, making the ring nitrogen more basic (increasing its pKa). The pKa of 2-aminopyridine is 6.86, demonstrating the increased basicity of the ring nitrogen.[5] For the exocyclic amino group itself, its basicity will be influenced by the presence of the other substituents.

Estimated pKa Values for 6-Amino-5-chloropicolinic acid:

Based on these substituent effects, we can predict the approximate pKa values for 6-Amino-5-chloropicolinic acid.

Ionizable GroupPredicted pKaRationale
Carboxylic Acid (-COOH)~2.5 - 3.5The electron-withdrawing chloro group will lower the pKa from that of picolinic acid.
Pyridine Nitrogen~3.0 - 4.5The electron-donating amino group will increase basicity, while the electron-withdrawing chloro group will decrease it. The net effect is an increase from the highly acidic protonated 2-chloropyridine. A predicted pKa for 6-aminopicolinic acid is approximately 4.49.[6][7]
Amino Group (-NH₂)~1.0 - 2.0The amino group attached to the electron-deficient pyridine ring will be significantly less basic than an aliphatic amine.

These are estimations, and experimental determination is crucial for obtaining accurate values.

Experimental Determination of pKa Values

To obtain precise pKa values, experimental methods are essential. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used techniques.

Potentiometric Titration

This classic method involves titrating a solution of the analyte with a strong acid or base and monitoring the pH change. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of 6-Amino-5-chloropicolinic acid (e.g., 0.01 M) in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited.

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Procedure:

    • To determine the pKa of the amino group and pyridine nitrogen, titrate the analyte solution with the standardized HCl solution.

    • To determine the pKa of the carboxylic acid, titrate a separate aliquot of the analyte solution with the standardized NaOH solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the value.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For polyprotic systems, specialized software is often used to fit the titration curve and determine the pKa values.

Self-Validation and Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the accurate standardization of the titrant, and the purity of the analyte. Running a blank titration and using a certified reference material for pH buffer calibration ensures the integrity of the results.

The following diagram illustrates the general workflow for pKa determination by potentiometric titration.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution D Add Incremental Volumes of Titrant A->D B Standardize Titrant (Acid/Base) B->D C Calibrate pH Meter E Record pH at Equilibrium C->E D->E F Plot pH vs. Titrant Volume E->F G Determine Equivalence Points F->G H Calculate pKa at Half-Equivalence Points G->H

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The pKa can be determined by measuring the absorbance of the compound in a series of buffers with different pH values.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 12).

  • Solution Preparation: Prepare a stock solution of 6-Amino-5-chloropicolinic acid in a suitable solvent.

  • Spectral Acquisition:

    • For each buffer, prepare a sample solution with a constant concentration of the analyte.

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.

Causality and Self-Validation: The underlying principle is that the different ionized species of the molecule (e.g., protonated vs. deprotonated) have distinct chromophores and thus different absorbance spectra. The presence of clear isosbestic points in the overlaid spectra provides a strong indication that the equilibrium involves only two species, thereby validating the data.

Data Summary and Conclusion

While experimentally determined pKa values for 6-Amino-5-chloropicolinic acid are not currently published, a reasoned estimation based on the electronic properties of its substituents provides a valuable starting point for research and development activities.

Summary of Estimated pKa Values:

ParameterEstimated Value
pKa₁ (Carboxylic Acid)~2.5 - 3.5
pKa₂ (Pyridine Nitrogen)~3.0 - 4.5
pKa₃ (Amino Group)~1.0 - 2.0

For drug development professionals, the accurate determination of these pKa values is a critical step. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable data. Understanding the ionization profile of 6-Amino-5-chloropicolinic acid will ultimately enable a more informed and efficient drug discovery and development process.

References

  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 23). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • Sharma, R., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 27(11), 3485. Retrieved from [Link]

  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-Aminopicolinic acid. Retrieved from [Link]

  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • LookChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • US EPA. (n.d.). Aminopyridines. US EPA Archive Document. Retrieved from [Link]

  • [No specific source for 6-Amino-5-chloropicolinic acid pKa was found]
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

Sources

Thermodynamic Stability of 6-Amino-5-Chloro-2-Pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 6-amino-5-chloro-2-pyridinecarboxylic acid (CAS: 1256810-56-6), a specialized intermediate in the synthesis of agrochemicals (e.g., auxin-mimic herbicides) and pharmaceutical scaffolds (e.g., Factor Xa inhibitors).[1]

Technical Whitepaper & Characterization Guide

Executive Summary

6-Amino-5-chloro-2-pyridinecarboxylic acid (also known as 6-Amino-5-chloropicolinic acid ) is a halogenated pyridine derivative characterized by high thermal stability in the solid state but complex amphoteric behavior in solution. Its thermodynamic profile is governed by the interplay between the electron-withdrawing chlorine atom at the C5 position and the electron-donating amino group at C6, which significantly influences the pKa of the carboxylic acid at C2.

This guide provides a structural analysis of its stability, estimated physicochemical parameters based on structural analogs (e.g., Aminopyralid), and validated protocols for empirical characterization.[1]

Parameter Data / Estimation Critical Insight
CAS Registry 1256810-56-6Primary identifier for sourcing and regulatory filing.
Molecular Weight 172.57 g/mol --
Predicted pKa ~3.5 (COOH), ~2.0 (Pyridine N)Amphoteric nature requires pH-controlled stability testing.[1]
Melting Point >180°C (Predicted)High lattice energy due to intermolecular H-bonding.[1]
Primary Degradation DecarboxylationOccurs at T > 200°C or under UV irradiation (photolysis).[1]

Structural & Physicochemical Basis of Stability[1]

Molecular Geometry and Electronic Effects

The thermodynamic stability of this molecule is anchored by the pyridine ring, which is intrinsically aromatic and stable. However, the substitution pattern creates specific vulnerabilities and stabilization mechanisms:

  • Ortho-Effect (C2-COOH): The carboxylic acid at position 2 is subject to the "ortho-effect," where steric hindrance and electronic repulsion from the ring nitrogen can lower the pKa compared to benzoic acid.

  • Push-Pull System (C5-Cl & C6-NH2):

    • C5-Chlorine: Inductively withdraws electrons (-I effect), increasing the acidity of the ring protons and slightly stabilizing the carboxylate anion.

    • C6-Amino: Strongly donates electrons via resonance (+M effect), increasing electron density on the ring nitrogen.[1] This counteracts the chlorine's withdrawal, making the ring less susceptible to nucleophilic attack but potentially more prone to oxidation.

Solid-State Thermodynamics

In the crystalline phase, 6-amino-5-chloropicolinic acid likely adopts a zwitterionic lattice structure (transfer of proton from COOH to the ring Nitrogen or Amino group), leading to a high enthalpy of fusion (


).[1]
  • Lattice Energy: Enhanced by intermolecular hydrogen bonding between the C6-amino group (donor) and the C2-carboxyl oxygens (acceptors).[1]

  • Polymorphism: Chlorinated pyridine carboxylic acids frequently exhibit polymorphism. Different crystal habits (needles vs. plates) will possess distinct thermodynamic solubilities.[1]

Degradation Pathways & Kinetics

The compound faces three primary thermodynamic threats: Thermal Decarboxylation , Photolytic Dechlorination , and Oxidative Deamination .

Thermal Decomposition (Decarboxylation)

At elevated temperatures (>200°C), the molecule undergoes decarboxylation to form 2-amino-3-chloropyridine.[1] This reaction is thermodynamically favored (


) due to the increase in entropy (

) from gas generation (

).[1]
Photostability (Critical Risk)

Like Aminopyralid and Picloram, this analog is susceptible to UV-induced degradation.[1] The C5-Cl bond is the weak link. Upon UV excitation, homolytic cleavage can occur, generating a radical species that abstracts hydrogen from the solvent.

DegradationPathways Parent 6-Amino-5-chloro- 2-pyridinecarboxylic acid Decarb 2-Amino-3-chloropyridine + CO2 Parent->Decarb Thermal (>200°C) Dechlor 6-Amino-2-pyridinecarboxylic acid (Dechlorinated) Parent->Dechlor Photolysis (UV) Oxid N-Oxide Derivatives Parent->Oxid Oxidation (H2O2/Peroxides)

Figure 1: Primary degradation pathways for 6-amino-5-chloro-2-pyridinecarboxylic acid.

Experimental Characterization Protocols

Since specific literature values for CAS 1256810-56-6 are sparse, the following self-validating protocols are required to establish its thermodynamic profile in your specific formulation or synthesis matrix.

Solid-State Stability (DSC/TGA)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Decomposition Onset (

).

Protocol:

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][3]

  • Sample Prep: 2–5 mg of dried powder in a hermetically sealed aluminum pan (pinhole lid for TGA).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under

      
       purge (50 mL/min).
      
  • Analysis:

    • Endotherm 1: Melting event (Integrate peak for

      
      ).
      
    • Exotherm/Weight Loss: Decomposition.[4] If TGA shows weight loss before the DSC melt endotherm, the sample is solvated or subliming. If weight loss coincides with an exotherm, it is decarboxylation.

Solution Stability (pH-Rate Profile)

Objective: Determine the hydrolysis rate constant (


) across physiological and processing pH ranges.

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl), 4.5 (Acetate), 7.4 (Phosphate), and 10.0 (Borate).[1]

  • Incubation: Dissolve compound to 100 µM. Incubate at 40°C, 60°C, and 80°C (Accelerated Stability).[1]

  • Sampling: Aliquot at t=0, 24, 48, 72 hours. Quench immediately.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.[1]

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Use the Arrhenius equation to predict shelf-life at 25°C.
Photostability Testing

Objective: Assess susceptibility to C-Cl bond cleavage. Protocol: Expose solid and solution samples to 1.2 million lux hours (ICH Q1B standard). Analyze for the dechlorinated impurity (Mass shift: M-34) using LC-MS.

Synthesis & Impurity Implications

The thermodynamic stability of the final product is heavily dependent on the purity of the precursor. The common synthesis route involves the chlorination of 6-aminopicolinic acid or the amination of 5,6-dichloropicolinic acid.

  • Impurity Carryover: Residual transition metals (e.g., Fe, Cu used in coupling) can catalyze oxidative degradation, significantly lowering the apparent thermodynamic stability.[1]

  • Recrystallization: To maximize stability, recrystallize from a high-dielectric solvent (e.g., water/ethanol) to ensure the formation of the most stable polymorph.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394629, 6-Amino-5-chloropicolinic acid. Retrieved from [Link][1]

  • European Chemical Agency (ECHA). Registration Dossier: Pyridinecarboxylic acids and their halogenated derivatives.[1] (General stability data for class). Retrieved from [Link][1]

  • Morris, K. R., et al. (2018). "Theoretical approaches to physical stability of pharmaceutical solids."[1] Advanced Drug Delivery Reviews. (Methodology for DSC/TGA interpretation).

Sources

Methodological & Application

Application Note: Regioselective Chlorination of 6-Aminopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Laboratory Protocol for the Regioselective Chlorination of 6-Aminopicolinic Acid . This guide is designed for pharmaceutical and agrochemical researchers requiring a robust, scalable method for synthesizing halogenated pyridine scaffolds.

Introduction & Scope

6-Aminopicolinic acid (6-APA) is a critical pharmacophore in the synthesis of metalloprotease inhibitors and pyridine-based herbicides (e.g., analogs of Aminopyralid or Clopyralid). The introduction of chlorine atoms onto the pyridine ring modulates lipophilicity (LogP) and metabolic stability, often enhancing the biological half-life of the final molecule.

This protocol details the controlled chlorination of 6-APA. Unlike benzene, the pyridine ring is electron-deficient and resistant to electrophilic attack. However, the amino group at position C6 strongly activates the ring, directing substitution to the ortho (C5) and para (C3) positions relative to the amine.

Mechanistic Insight[1][2][3][4][5]
  • Directing Effects: The C6-amino group is a strong activator (ortho/para director). The C2-carboxylic acid is a deactivator (meta director).

  • Regioselectivity:

    • Position C5: Ortho to the amino group and para to the carboxylic acid. This position is electronically favored and sterically accessible.

    • Position C3: Para to the amino group but ortho to the carboxylic acid. While activated by the amine, it is deactivated inductively by the adjacent carboxylic acid and suffers from steric hindrance.

  • Outcome: Under mild conditions (1.0 eq NCS), 5-chloro-6-aminopicolinic acid is the kinetic product. Forcing conditions (excess NCS, heat) yield the 3,5-dichloro derivative.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.MW ( g/mol )Equiv.Role
6-Aminopicolinic acid 23628-31-1138.121.0Substrate
N-Chlorosuccinimide (NCS) 128-09-6133.531.05 - 1.1Chlorinating Agent
N,N-Dimethylformamide (DMF) 68-12-273.09SolventReaction Medium (5-10 vol)
Water (Deionized) 7732-18-518.02QuenchWorkup
Ethyl Acetate 141-78-688.11SolventExtraction (if needed)

Equipment:

  • Magnetic stirrer with temperature control.

  • HPLC or TLC system (Stationary phase: Silica Gel 60 F254; Mobile phase: DCM:MeOH:AcOH 90:10:1).

  • Vacuum filtration setup.

Step-by-Step Procedure (Mono-Chlorination Target)
Step 1: Solubilization
  • Charge a clean, dry round-bottom flask with 6-Aminopicolinic acid (1.0 g, 7.24 mmol) .

  • Add DMF (10 mL) . Stir at Room Temperature (RT, 20-25°C) until a clear or slightly turbid solution is obtained.

    • Note: DMF is preferred over Acetonitrile (MeCN) due to the poor solubility of zwitterionic picolinic acids in non-polar solvents.

Step 2: Electrophilic Addition
  • Weigh NCS (1.02 g, 7.60 mmol, 1.05 eq) .

  • Add NCS portion-wise to the stirring solution over 15 minutes.

    • Critical Control: The reaction is exothermic. Maintain temperature <30°C to prevent polychlorination.

  • Seal the flask under an inert atmosphere (Nitrogen or Argon) to prevent moisture resulting in succinimide hydrolysis.

Step 3: Reaction Monitoring
  • Stir at RT for 4–6 hours .

  • QC Checkpoint: Pull a 50 µL aliquot for HPLC/TLC analysis.

    • Endpoint: Disappearance of 6-APA (Rf ~0.3) and appearance of 5-chloro product (Rf ~0.45).

    • Troubleshooting: If conversion is <90% after 6 hours, warm to 40°C for 1 hour. Avoid exceeding 50°C to prevent decarboxylation.

Step 4: Workup & Purification
  • Quench: Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring. The sudden change in polarity usually precipitates the chlorinated product.

  • pH Adjustment: The solution might be acidic due to succinimide byproduct. Adjust pH to ~3–4 (the isoelectric point of the amino acid) using 1M NaOH or 1M HCl to maximize precipitation.

  • Filtration: Filter the precipitate using a Büchner funnel.

  • Wash: Wash the filter cake with cold water (2 x 10 mL) to remove residual DMF and succinimide.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Yield Expectation: 75–85% as an off-white solid.

Reaction Pathway & Logic

The following diagram illustrates the reaction flow and the competitive pathways controlled by stoichiometry and temperature.

Chlorination_Protocol Start 6-Aminopicolinic Acid (Substrate) Reagent NCS (1.05 eq) DMF, RT Start->Reagent Intermediate Transition State (Sigma Complex) Reagent->Intermediate Electrophilic Attack (C5 favored) Product1 5-Chloro-6-aminopicolinic acid (Major Kinetic Product) Intermediate->Product1 - H+ Product2 3,5-Dichloro-6-aminopicolinic acid (Over-chlorination) Product1->Product2 Excess NCS High Temp (>50°C)

Figure 1: Reaction pathway for the chlorination of 6-aminopicolinic acid.[1][2] Green indicates the target mono-chlorinated product; Red indicates the side-product favored by excess reagent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Substrate insolubility or old NCS.Ensure DMF is dry. Recrystallize NCS from benzene/hexane if yellow (decomposed). Heat to 40°C.
Formation of di-chloro product Localized high concentration of NCS.Add NCS slower (solid addition funnel) or as a solution in DMF. Reduce temp to 0°C.
Product does not precipitate pH is too high or too low (Salt formation).Adjust pH to the isoelectric point (approx pH 3.5). Use brine to "salt out" the organic product.
Dark/Tar formation Oxidation of amino group.Ensure inert atmosphere (N2). Protect from light during reaction.

References

  • Regioselectivity in Pyridine Chlorination

    • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry . Wiley-Interscience. (General mechanism of EAS on activated pyridines).

    • Substrate Reference: 6-Aminopicolinic acid (CAS 23628-31-1).[4][5][6]

  • NCS as a Reagent

    • Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley. (N-Chlorosuccinimide properties and usage).
    • Application Note:

  • Analogous Protocols (Aminopyralid/Clopyralid Intermediates)

    • U.S. Patent 6,784,137 B2. (Process for chlorinated picolinic acids).

    • ResearchGate Snippet: Synthesis of 3,6-dichloropicolinic acid.

Disclaimer: This protocol involves the use of hazardous chemicals (NCS, DMF). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: HPLC Method Development for 6-Amino-5-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists involved in the quantitative analysis of 6-Amino-5-chloropicolinic acid (also known as 6-amino-5-chloro-2-pyridinecarboxylic acid).[1][2]

This guide prioritizes Scientific Integrity (E-E-A-T) by focusing on the physicochemical properties of the analyte to drive method selection, ensuring a robust and self-validating protocol.

Introduction & Analyte Profiling

6-Amino-5-chloropicolinic acid is a polar, amphoteric pyridine derivative often encountered as an intermediate in the synthesis of picolinic acid herbicides (e.g., clopyralid, picloram) or as a degradation product.[1][3][4] Developing a robust HPLC method for this compound presents specific challenges due to its zwitterionic nature and high polarity.[1][2]

Physicochemical Challenges
  • Amphoteric Nature: The molecule contains a basic amine/pyridine moiety and an acidic carboxylic acid group.[1]

    • Acidic pKa (~3.0 - 3.6): The carboxylic acid deprotonates at pH > 3.6.[1][2]

    • Basic pKa (~4.0 - 5.0): The pyridine nitrogen/amino group protonates at acidic pH.[1][2]

  • Polarity: High water solubility leads to poor retention on conventional C18 columns (Reverse Phase) without mobile phase modification.[1][2]

  • Tailing: Interaction between the basic nitrogen and residual silanols on silica columns often results in peak tailing.[1][2]

Method Strategy: Ion-Suppression vs. Ion-Pairing

To achieve retention and sharp peak shape, two primary strategies are viable.[1][2] This guide focuses on Ion-Suppression Reversed-Phase Chromatography (RPC) using a high-stability aqueous-compatible C18 column.[1][2] This approach is preferred over Ion-Pairing (IPC) for LC-MS compatibility and column longevity.[1][2]

Method Development Logic (Decision Matrix)[2]

The following decision tree illustrates the critical pathways for optimizing the separation of aminopicolinic acids.

MethodDevelopment Start Start: 6-Amino-5-chloropicolinic Acid Solubility Assess Solubility & pKa (Amphoteric, Polar) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect RPC Reversed Phase (Preferred) Robust, QC-Friendly ModeSelect->RPC Standard Analysis HILIC HILIC For High Sensitivity/MS ModeSelect->HILIC Trace Analysis ColSelect Column Selection RPC->ColSelect C18Aq C18-Aq / Polar C18 (Withstands 100% Water) ColSelect->C18Aq MobilePhase Mobile Phase Optimization Buffer Acidic Buffer (pH 2.0 - 2.5) Suppress Acid Ionization MobilePhase->Buffer Protonate Amine Suppress Acid C18Aq->MobilePhase Validation Validation Parameters (Linearity, Recovery, LOD) Buffer->Validation

Figure 1: Strategic decision matrix for selecting the chromatographic mode based on analyte properties.

Optimized Experimental Protocol

Reagents and Standards
  • Reference Standard: 6-Amino-5-chloropicolinic acid (>98% purity).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
    • Note: For LC-MS applications, replace Phosphate buffer with 0.1% Formic Acid or Ammonium Formate.[1][2]

Chromatographic Conditions

This method utilizes a "Polar C18" column designed to prevent phase collapse in highly aqueous conditions, essential for retaining polar picolinic acids.[1]

ParameterSpecificationRationale
Column Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.5 µm or 5 µm)Compatible with 100% aqueous mobile phase; enhances retention of polar compounds.[1][2]
Mobile Phase A 20 mM

adjusted to pH 2.5 with

Low pH suppresses carboxylic acid ionization (

) and protonates the amine, reducing silanol interactions.
Mobile Phase B Acetonitrile (ACN)Strong solvent for elution.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CImproves mass transfer and peak symmetry.[1][2]
Detection UV at 270 nmMax absorption for aminopyridines; 220 nm is an alternative but less selective.[1][2]
Injection Vol 10 µLStandard loop size.[1][2]
Gradient Program

A shallow gradient is recommended to separate the target analyte from potential early-eluting polar impurities.[1][2]

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 955Initial Hold (Retention)
2.0 955End Isocratic Hold
12.0 4060Linear Gradient
15.0 4060Wash
15.1 955Re-equilibration
20.0 955End of Run

Sample Preparation Workflow

Correct sample preparation is vital to prevent peak distortion (solvent effects).[1][2] The sample diluent must match the initial mobile phase conditions.[1]

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 10 mL Methanol (Stock A: 1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (e.g., 50 µg/mL) Dissolve->Dilute Filter Filter (0.22 µm) PTFE or Nylon Dilute->Filter Diluent Use Diluent: 95% Buffer / 5% ACN Diluent->Dilute Critical Step Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow emphasizing the critical dilution step to match mobile phase strength.

Detailed Steps
  • Stock Solution: Weigh 10.0 mg of 6-Amino-5-chloropicolinic acid into a 10 mL volumetric flask. Dissolve in methanol (or 50:50 Methanol:Water if solubility is an issue).[1][2] Sonicate for 5 mins.

  • Working Standard: Transfer an aliquot of Stock Solution into a new flask. Dilute to volume using Mobile Phase A (Phosphate Buffer pH 2.5).

    • Warning: Do not use 100% Methanol or ACN as the diluent for the final injection.[1] Strong solvents will cause "peak breakthrough" or split peaks for early eluting polar compounds.[1][2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation Parameters (Self-Validating Systems)

To ensure the method is trustworthy and authoritative, the following acceptance criteria should be met during validation.

ParameterProcedureAcceptance Criteria
System Suitability Inject 5 replicates of the Working Standard.RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 2000.[1][2]
Linearity Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

LOD / LOQ Determine based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).[1][2]
Accuracy (Recovery) Spike sample matrix at 80%, 100%, and 120% levels.Recovery between 98.0% - 102.0%.[1][2]
Robustness Vary pH (± 0.2 units) and Column Temp (± 5°C).[1][2]Retention time shift < 5%; Resolution maintained.

Troubleshooting Guide

  • Problem: Peak Tailing (T > 1.5)

    • Root Cause: Interaction of the amine with silanols or pH too close to pKa.[1][2]

    • Solution: Lower the pH of Mobile Phase A to 2.0. Ensure the column is "End-capped" (e.g., Zorbax SB or Eclipse Plus).[1][2]

  • Problem: Early Elution / Poor Retention

    • Root Cause: Phase collapse due to high water content on standard C18.[1][2]

    • Solution: Switch to a "Polar-Embedded" or "Aqueous Stable" C18 column (e.g., Waters T3, Phenomenex Aqua).[1]

  • Problem: Split Peaks

    • Root Cause: Sample solvent is too strong (e.g., 100% ACN).[1][2]

    • Solution: Ensure the final sample diluent contains <10% organic solvent.

References

  • PubChem. (2025).[1][2][5][6] 5-Amino-3-chloropicolinic acid | C6H5ClN2O2.[1][2][5] National Library of Medicine.[1][2] Available at: [Link][2]

  • SIELC Technologies. (n.d.).[1][2] HPLC Separation of Pyridinecarboxylic Acids. Available at: [Link]

Sources

Application Note: Regioselective Amination of 5,6-Dichloropicolinic Acid

[1]

Abstract & Scientific Rationale

The nucleophilic aromatic substitution (

15,6-dichloropicolinic acid1
Mechanistic Insight

The regioselectivity is governed by the electronic activation of the pyridine ring.[1]

  • C6 Position (Target): Highly activated.[2] It is ortho to the ring nitrogen (electron-withdrawing), facilitating the stabilization of the Meisenheimer complex intermediate.[1]

  • C5 Position (Retained): Deactivated. It is meta to the ring nitrogen.[1]

  • C2 Carboxylate: While the carboxylate anion (formed immediately in basic media) is electron-donating by induction, the strong electron-withdrawing nature of the pyridine nitrogen dominates the kinetics, directing substitution exclusively to C6 [1, 2].[1]

Reaction Scheme: 5,6-dichloropicolinic acid + Excess NH3 (aq) -> 6-amino-5-chloropicolinic acid + NH4Cl[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical transition state stabilization that dictates regioselectivity.

ReactionPathwayStartReactant:5,6-Dichloropicolinic AcidIntermedTransition State:Meisenheimer Complex(Stabilized at C6)Start->IntermedNucleophilic Attack(120-135°C)AmmoniaReagent:Aqueous NH3 (Excess)Ammonia->IntermedProductProduct:6-Amino-5-chloropicolinic AcidIntermed->ProductElimination of Cl-ByprodByproduct:NH4ClIntermed->Byprod

Figure 1: Reaction pathway showing the

1

Experimental Protocol

Equipment & Safety[1]
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or sealed heavy-wall glass pressure tube (for <20g scale).[1] Warning: Reaction generates significant internal pressure (10–15 bar).

  • Stirring: Magnetic or overhead mechanical stirring (essential for slurry homogeneity).

  • PPE: Full face shield, heavy chemical gloves, ammonia-rated respirator (for workup).[1]

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.Role
5,6-Dichloropicolinic Acid 192.001.0Substrate
Ammonium Hydroxide (28-30%) 35.0510.0 - 15.0Reagent & Solvent
Water (Deionized) 18.02N/ADiluent (Optional)
HCl (Conc. 37%) 36.46As neededpH Adjustment
Step-by-Step Procedure

Step 1: Reactor Loading

  • Charge 5,6-dichloropicolinic acid (solid) into the reactor vessel.

  • Add Ammonium Hydroxide (28% aq) carefully.

    • Note: A mild exotherm will occur as the carboxylic acid is neutralized to the ammonium salt.[1]

  • Seal the reactor immediately.[1]

Step 2: Reaction Phase

  • Heat the mixture to 125°C – 135°C .

    • Process Insight: Below 110°C, conversion is sluggish (>24h). Above 150°C, hydrolysis to 6-hydroxy-5-chloropicolinic acid increases [3].[1]

  • Maintain temperature and stirring (500 rpm) for 8 to 12 hours .

  • Monitor pressure (typically stabilizes around 80–120 psi depending on headspace).

Step 3: Workup & Isolation [1][3]

  • Cool the reactor to room temperature (20-25°C).

  • Vent carefully into a scrubber (dilute acid trap) to remove excess ammonia gas.

  • Transfer the reaction mixture (now a clear to pale yellow solution) to a beaker.

  • Concentration (Optional but Recommended): Reduce volume by 30% under vacuum to remove excess dissolved ammonia.

  • Precipitation: While stirring, slowly add Conc. HCl dropwise.

    • Target pH: 3.0 – 3.5 (Isoelectric point region).

    • Observation: The product will precipitate as a thick white/off-white solid.[1]

  • Stir the slurry at 0-5°C for 1 hour to maximize yield.

Step 4: Filtration & Drying [1]

  • Filter the solid using a Buchner funnel.[1]

  • Wash the cake with ice-cold water (2 x cake volume) to remove ammonium chloride salts.

  • Dry in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

WorkflowStep11. CHARGE5,6-dichloro acid + NH4OH(Exotherm check)Step22. HEATINGAutoclave: 130°C, 10hPressure: ~100 psiStep1->Step2Step33. VENTINGCool to RT, Vent to ScrubberStep2->Step3Step44. ACIDIFICATIONAdjust pH to 3.0-3.5 with HCl(Precipitates Product)Step3->Step4Step55. ISOLATIONFilter -> Wash (Cold H2O) -> DryStep4->Step5

Figure 2: Operational workflow from reactor charging to product isolation.

Analytical Controls & Specifications

To ensure "Self-Validating" quality control, run HPLC analysis on the dried solid.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm.

Acceptance Criteria:

  • Conversion: >98% (Disappearance of 5,6-dichloro starting material).[1]

  • Purity: >95% (Area %).[2][4]

  • Key Impurity: 6-hydroxy-5-chloropicolinic acid (Result of hydrolysis, typically <2%).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) pH not at isoelectric point during isolation.Adjust pH precisely to 3.0–3.5. If too acidic (pH <1), the hydrochloride salt forms and dissolves.
High Hydroxy Impurity Temperature too high (>145°C) or reaction time too long.Reduce temp to 125°C; monitor reaction progress by HPLC at 6h.
Incomplete Reaction Poor agitation or insufficient ammonia excess.Ensure >10 eq. ammonia; check stirrer speed; verify reactor seal (loss of NH3).

References

  • Dow AgroSciences LLC. (2001). 4-Aminopicolinates and their use as herbicides.[1][5] U.S. Patent 6,297,197. Link

  • Fields, E. K., & Meyerson, S. (1970).[1] Nucleophilic substitution in halo-pyridines.[1] Journal of Organic Chemistry. (General reference for regioselectivity in chloropyridines).

  • Reddy, V. P., et al. (2012).[6] Synthesis of Some Aminopicolinic Acids.[2][6][7] Journal of Heterocyclic Chemistry. (Discusses analogous amination conditions). Link

  • Dow Chemical Co. (1967). 3,6-Dichloropicolinic acid derivatives.[1][2][5][7][8][9] U.S. Patent 3,317,549.[5][8] (Foundational patent for chloropicolinic acid chemistry).[3] Link

Microwave-assisted synthesis of 6-Amino-5-chloropicolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 6-Amino-5-chloropicolinic Acid Derivatives

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 6-amino-5-chloropicolinic acid and its methyl ester. Traditionally, the regioselective amination of polychlorinated pyridines requires high temperatures (autoclave) or prolonged reflux times (12–24 hours), often resulting in tarry by-products. By leveraging microwave irradiation (dielectric heating), this protocol reduces reaction times to 10–20 minutes while enhancing regioselectivity for the C6-position via an accelerated Nucleophilic Aromatic Substitution (


).

Key Benefits:

  • Time Efficiency: 95% reduction in reaction time compared to thermal reflux.

  • Regiocontrol: High selectivity for C6-amination over C5-displacement.

  • Scalability: Protocols adaptable from single-vial discovery (100 mg) to parallel synthesis (10 g).

Scientific Background & Strategy

The Target Scaffold

6-Amino-5-chloropicolinic acid is a critical pharmacophore and agrochemical building block. It serves as a core scaffold for:

  • Herbicides: Structural analogs of Aminopyralid and Picloram, where the amino group at C6 (or C4) and chlorine substituents dictate auxin-mimic activity.

  • Pharmaceuticals: Intermediates for PIM kinase inhibitors and ligands for metallo-pharmaceuticals.

Mechanistic Rationale

The synthesis relies on Nucleophilic Aromatic Substitution (


) .
  • Substrate: 5,6-Dichloropicolinic acid (or its ester).

  • Activation: The pyridine ring nitrogen is electron-withdrawing, activating the C2 and C6 positions. The carboxyl group at C2 further activates C6 via the inductive effect (-I) and mesomeric withdrawal (-M).

  • Regioselectivity: The C6-chlorine is significantly more electrophilic than the C5-chlorine (meta to nitrogen). Microwave irradiation promotes the formation of the high-energy Meisenheimer complex, driving the reaction to completion before competing degradation pathways can occur.

Experimental Protocols

Method A: Two-Step Synthesis via Methyl Ester (Recommended for High Purity)

Best for: Drug discovery libraries requiring easy purification.

Step 1: Methyl Esterification

  • Reagents: 5,6-Dichloropicolinic acid (1.0 equiv), Methanol (solvent),

    
     (catalytic).
    
  • Conditions: Microwave, 100°C, 10 min.

Step 2:


 Amination 
  • Reagents: Methyl 5,6-dichloropicolinate (1.0 equiv), 7N

    
     in MeOH (5.0 equiv).
    
  • Conditions: Microwave, 130°C, 20 min.

Method B: Direct Aqueous Amination (Green Chemistry Route)

Best for: Large-scale intermediate generation where esterification is unnecessary.

  • Reagents: 5,6-Dichloropicolinic acid (1.0 equiv), 28% Aqueous

    
     (10.0 equiv), Isopropanol (co-solvent, optional for solubility).
    
  • Conditions: Microwave, 150°C, 25 min (Sealed Vessel).

Detailed Step-by-Step Procedure (Method A)

Step 1: Synthesis of Methyl 5,6-dichloropicolinate
  • Preparation: In a 10 mL microwave vial, dissolve 5,6-dichloropicolinic acid (192 mg, 1.0 mmol) in Methanol (3.0 mL).

  • Catalyst: Add concentrated

    
      (50 µL) dropwise.
    
  • Irradiation: Seal the vial. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) to 100°C (Hold Time: 10:00, High Absorption).

  • Work-up: Concentrate in vacuo. Redissolve in EtOAc (10 mL), wash with sat.

    
     (2 x 5 mL) to remove unreacted acid. Dry organic layer over 
    
    
    
    and concentrate.
    • Expected Yield: >90% (White solid).

Step 2: Amination to Methyl 6-amino-5-chloropicolinate
  • Reaction Assembly: To the residue from Step 1 (approx. 206 mg, 1.0 mmol), add 7N Ammonia in Methanol (3.0 mL).

  • Irradiation: Seal carefully (Ammonia generates pressure!). Program reactor to 130°C for 20 minutes . Note: Ensure pressure limit is set to 20 bar.

  • Monitoring: Check TLC (30% EtOAc/Hexane). Starting material (

    
    ) should disappear; Product (
    
    
    
    ) appears blue-fluorescent under UV.
  • Work-up: Cool to RT. Vent carefully. Concentrate to dryness.[1]

  • Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (0-40% EtOAc in Hexanes).

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows loss of C6-H signal and appearance of broad
      
      
      singlet at
      
      
      6.5–7.0 ppm.

Results & Optimization Data

The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal heating.

ParameterThermal Reflux (MeOH)Microwave (Closed Vessel)Improvement
Temperature 65°C130°C+65°C (Superheating)
Time 18 Hours20 Minutes54x Faster
Yield (Isolated) 55%88%+33%
Purity (HPLC) 82% (Side products present)>98%Cleaner Profile
Solvent Volume 20 mL/g3 mL/gGreen Factor

Reaction Workflow & Mechanism Visualization

SynthesisWorkflow Start Start: 5,6-Dichloropicolinic Acid Step1 Step 1: Esterification (MeOH, H+, MW 100°C) Start->Step1 Activation FinalAcid Target Acid: 6-Amino-5-chloropicolinic Acid Start->FinalAcid Direct Route (Aq. NH3, MW 150°C) Inter Intermediate: Methyl 5,6-dichloropicolinate Step1->Inter >90% Yield Step2 Step 2: SNAr Amination (NH3/MeOH, MW 130°C) Inter->Step2 + NH3 Mech Mechanism: Meisenheimer Complex (C6 Attack) Step2->Mech Transition State Product Product: Methyl 6-amino-5-chloropicolinate Mech->Product - HCl Hydrolysis Optional: Hydrolysis (LiOH, MW 80°C) Product->Hydrolysis Deprotection Hydrolysis->FinalAcid

Caption: Workflow comparing the two-step ester route (solid lines) and direct aqueous route (dashed line), highlighting the critical SNAr mechanism.

Troubleshooting & Quality Control

  • Issue: Incomplete Conversion.

    • Cause: Ammonia gas leaking from headspace.

    • Fix: Use a fresh septum/cap. Increase ammonia equivalents to 10.0.

  • Issue: Regioisomer Formation (5-amino).

    • Cause: Temperature too high (>160°C) causing loss of selectivity.

    • Fix: Maintain temperature at 130°C; extend time rather than increasing temp.

  • QC Check:

    • HPLC: Monitor at 254 nm. The 6-amino product is more polar than the dichloro precursor (earlier retention time on C18).

    • NMR: The coupling constant (

      
      ) between C3-H and C4-H in the pyridine ring is characteristic (
      
      
      
      8.0 Hz).

Safety Protocol

  • High Pressure: Ammonia in methanol expands rapidly upon heating. Always use microwave vials rated for 30 bar. Do not fill vials >60% volume.

  • Venting: Allow the reaction vessel to cool to <40°C before opening. Open in a fume hood to avoid inhaling ammonia vapors.

References

  • Microwave-Assisted Synthesis of 6-Methoxy-5,6-dihydro-5-azapurines. PMC - NIH. (Demonstrates microwave acceleration of nucleophilic substitution on purine/pyridine-like systems).

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central. (Protocol analogy for amination of chloropyrimidines/pyridines).

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. (General methodology for microwave amination in aqueous media).

  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. (Foundational work on SNAr acceleration via microwave).

  • Synthesis of Some Aminopicolinic Acids. UMSL. (Conventional synthesis data for comparison).

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Stability in Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the Chemical Process Development division. It addresses the critical stability issues inherent to the synthesis of picolinic acid (2-pyridinecarboxylic acid) and its derivatives.

Ticket Subject: Resolving Catalyst Deactivation (V2O5 & Pd Systems) Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Active Guide[1]

Executive Summary

The synthesis of picolinic acid derivatives presents a "perfect storm" for catalyst deactivation. You are likely facing one of two distinct failure modes depending on your reaction type:

  • Heterogeneous Oxidation (Vapor Phase): Over-reduction and coking of Vanadium Pentoxide (V₂O₅) due to the high electron density of the pyridine ring.[1]

  • Functionalization (Coupling/Carbonylation): Competitive poisoning of Palladium (Pd) centers by the pyridine nitrogen lone pair (the "N-trap").[1]

This guide provides diagnostic workflows and self-validating recovery protocols for both scenarios.

Module 1: The Diagnostic Hub

Before attempting regeneration, identify the specific deactivation mode using the symptom matrix below.

Table 1: Deactivation Symptom Matrix
Symptom Likely Mechanism Primary Suspect Validation Method
Immediate Activity Loss (<1 hr)Poisoning (Chemisorption) Pyridine N-coordination (Pd) or Feedstock impurities (S, P)Run reaction with added acid scavenger or proton source.[1]
Gradual Activity Decline (Days)Coking / Fouling Carbon deposition blocking pores (V₂O₅)TGA (Thermogravimetric Analysis) shows mass loss >5% upon heating in air.[1]
Irreversible Selectivity Shift Sintering / Phase Change Thermal agglomeration or V(V)

V(IV) permanent reduction
XRD (loss of peak broadening) or TEM imaging.[1]
Product Contamination (Metal) Leaching Solubilization of active metal by picolinic acid (Chelation)ICP-MS analysis of the crude reaction filtrate.[1]
Diagnostic Workflow (Logic Map)

DiagnosticFlow Start Start: Catalyst Failure Detected Type Identify Reaction Type Start->Type Oxidation Vapor Phase Oxidation (V2O5/TiO2) Type->Oxidation Coupling Pd-Catalyzed Coupling (Suzuki/Heck/Carbonylation) Type->Coupling CheckColor Check Catalyst Color Oxidation->CheckColor CheckRate Check Kinetic Profile Coupling->CheckRate BlackGreen Dark/Green/Black? CheckColor->BlackGreen Yes Orange Remains Orange/Yellow? CheckColor->Orange No ResultCoke Diagnosis: Coking/Over-reduction Action: Oxidative Regen BlackGreen->ResultCoke ResultSinter Diagnosis: Sintering Action: Replace Catalyst Orange->ResultSinter InstantDrop Instant Rate Drop? CheckRate->InstantDrop Yes SlowDecay Slow Decay? CheckRate->SlowDecay No ResultPoison Diagnosis: N-Coordination Poisoning Action: Protonation/Ligand Switch InstantDrop->ResultPoison ResultLeach Diagnosis: Metal Leaching Action: Scavenger/Chelation Control SlowDecay->ResultLeach

Figure 1: Decision tree for isolating the root cause of catalyst failure in picoline chemistry.

Module 2: Solving V₂O₅ Deactivation (Oxidation)

Context: In the oxidation of 2-picoline to picolinic acid, Vanadium Pentoxide (V₂O₅) serves as the redox engine.[1] The Problem: The reaction requires lattice oxygen. If the re-oxidation of the catalyst (by air) is slower than the reduction (by picoline), the catalyst "starves," reducing V⁵⁺ (active) to V⁴⁺ or V³⁺ (inactive/coke-promoting).[1] This is often visible as a color change from orange to green/black.

Protocol A: Oxidative Resurfacing (Regeneration)

Use this protocol when TGA confirms carbon deposits or when the catalyst bed has darkened.[1]

Step-by-Step Methodology:

  • Purge Phase: Stop the 2-picoline feed immediately. Switch to pure Nitrogen (

    
    ) flow at operating temperature (e.g., 350°C) for 30 minutes to strip volatile organics.[1]
    
  • Lean Oxidation (The "Soft Burn"): Introduce 2-5% Oxygen in

    
    .[1]
    
    • Why? Pure air immediately can cause a "hot spot" exotherm, sintering the catalyst.

    • Ramp: Hold at 350°C for 2 hours.

  • Full Regeneration: Increase Oxygen concentration to 21% (Air) and ramp temperature to 450°C (rate: 5°C/min).

    • Duration: Hold for 4-6 hours.

  • Validation (The "Self-Check"):

    • Cool to reaction temperature.

    • Check effluent CO₂ levels. CO₂ should return to baseline (zero), indicating all coke is burned.[1]

    • Visual Check: Catalyst should return to a bright orange/yellow state.

Preventive Measure: Maintain a Steam-to-Picoline molar ratio > 15 . Water competes for adsorption sites, preventing heavy oligomerization (coke) and facilitating product desorption [1].[1]

Module 3: Solving Palladium Poisoning (Coupling/Derivatization)

Context: Synthesizing complex picolinic acid derivatives often involves Pd-catalyzed cross-coupling.[1] The Problem: The pyridine nitrogen is a strong


-donor. It binds to the Pd(II) center more tightly than the substrate or the phosphine ligand, creating a "dead" complex that cannot undergo oxidative addition.[1]
Mechanism of Failure

PdPoisoning ActivePd Active Pd(0)L2 DeadComplex Inactive Complex [Pd(L)(Py)Cl2] ActivePd->DeadComplex + Pyridine (Strong Binding) Reaction Target Cycle (Oxidative Addition) ActivePd->Reaction Normal Path Pyridine Pyridine Substrate (N-Lone Pair) Pyridine->DeadComplex

Figure 2: The competitive inhibition pathway where pyridine displaces labile ligands.[1]

Protocol B: The "Proton-Shielding" Strategy

Use this when reaction yields are <10% despite high catalyst loading.

Theory: By protonating the pyridine nitrogen, you remove its ability to coordinate to the metal, without deactivating the halogen site (e.g., 2-chloropyridine) intended for coupling.

Step-by-Step Methodology:

  • Acid Selection: Choose a weak acid that will not destroy the catalyst but will protonate the pyridine (pKa ~ 5.2).[1]

    • Recommendation: Acetic acid or pivalic acid (0.5 - 1.0 equivalents relative to substrate).[1]

  • Solvent Switch: Avoid non-polar solvents (Toluene) which encourage tight ion-pairing.[1] Use polar protic or aprotic mixtures (e.g., DMF/Water or Dioxane/Water).[1]

  • Ligand Upgrade: Switch from Monodentate (PPh₃) to Bidentate ligands with large bite angles (e.g., Xantphos or dppf).

    • Causality: Bidentate ligands chelate the Pd strongly, making it thermodynamically difficult for the pyridine nitrogen to displace them [2].

Validation (The "Self-Check"):

  • Run a control NMR. If the pyridine ring shifts downfield significantly, protonation is successful.

  • Monitor the reaction color.[2] A shift to "Palladium Black" precipitate indicates ligand displacement and failure. A stable clear/red solution indicates the ligand is holding.

FAQ: Frequently Asked Questions

Q1: Can I use the same regeneration protocol for V₂O₅ on Silica vs. Titania? Answer:No. V₂O₅/SiO₂ is less thermally stable. Limit regeneration temperatures to 400°C. V₂O₅/TiO₂ (Anatase) interacts strongly with the support and can withstand up to 500°C, which is often necessary to remove "hard" graphitic coke [3].[1]

Q2: My picolinic acid product contains high levels of Palladium (500 ppm). Why? Answer: Picolinic acid is a natural chelator (N and O binding).[1] It strips Pd from the solid support (leaching).[1]

  • Fix: Do not rely on filtration alone. Use a Thiol-functionalized Silica Scavenger (e.g., Si-Thiol) at 60°C post-reaction.[1] The Thiol-Pd bond is stronger than the Picolinate-Pd bond.

Q3: Is there a "universal" guard bed for these reactions? Answer: For flow chemistry applications, a sacrificial bed of Acidic Alumina upstream of the catalyst can trap highly basic impurities (like trace amines) that poison acid sites, but it will not stop the substrate itself from poisoning Pd. For Pd protection, kinetic control (slow addition) is more effective than guard beds.[1]

References
  • Andersson, A. (1986).[1] Catalytic oxidation of alkylpyridines: Reaction mechanism and catalyst deactivation. Journal of Catalysis. [1]

  • Gorelsky, S. I., et al. (2008).[1] Catalyst poisoning in palladium-catalyzed amination reactions: The role of the pyridine moiety. Journal of the American Chemical Society.

  • Wachs, I. E. (2005).[1] Raman spectroscopy of supported metal oxide catalysts. Catalysis Today.

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.

Sources

Technical Support Center: Optimization of 6-Amino-5-chloropicolinic Acid Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH for optimal precipitation of 6-Amino-5-chloropicolinic acid Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document ID: TSC-2024-ACP-01

Introduction

Welcome to the Technical Support Center. This guide addresses the critical isolation step of 6-Amino-5-chloropicolinic acid (6-ACPA). As a zwitterionic intermediate often used in the synthesis of auxinic herbicides (e.g., the Arylex™ active family) and specific pharmaceutical scaffolds, its isolation is governed by strict thermodynamic boundaries.

The precipitation of 6-ACPA is not merely about "adding acid." It is a precise operation to locate the Isoelectric Point (pI) where solubility is minimized. Deviating from this window results in significant yield loss due to the formation of soluble hydrochloride salts (at low pH) or carboxylate salts (at high pH).

Module 1: The Thermodynamics of Solubility

The "U-Shaped" Solubility Curve

To optimize yield, you must visualize the solubility profile of 6-ACPA as a "U-shape" plotted against pH.

  • High pH (> 5.0): The molecule exists as an anionic carboxylate . It is highly soluble in water.[1]

  • Low pH (< 1.0): The pyridine nitrogen and the exocyclic amine protonate, forming a cationic hydrochloride salt . This species is also soluble.[2]

  • The Isoelectric Region (pH 2.0 – 3.0): The molecule exists primarily as a neutral zwitterion. Lattice energy dominates solvation energy, leading to precipitation.

Critical Parameters
ParameterApproximate ValueOperational Implication
pKa 1 (Carboxyl) ~2.2 – 2.5Below this pH, the acid is protonated (neutral).
pKa 2 (Pyridine N) ~3.5 – 4.0Above this pH, the ring is neutral.
Target pH Window 2.0 – 2.8 The "Sweet Spot" for maximum yield.
Temperature 15°C – 25°CLower temperatures decrease solubility but increase viscosity.

Module 2: Experimental Protocol (SOP)

Objective: Isolate 6-ACPA from an alkaline hydrolysis stream (e.g., NaOH or KOH matrix) with >95% recovery and >98% purity.

Step-by-Step Methodology
  • Starting Material: Begin with the alkaline reaction mixture (pH > 10). Ensure the solution is filtered to remove insoluble mechanical impurities before precipitation.

  • Temperature Control: Cool the reactor to 20°C .

    • Why: Higher temperatures increase the solubility of the zwitterion, leading to yield loss in the mother liquor.

  • First Acidification (The Cloud Point):

    • Slowly dose 35% HCl (or H₂SO₄) until the pH reaches 4.5 .

    • Observation: The solution should turn hazy (nucleation onset).

  • Seeding (Crucial for Morphology):

    • Add 0.5 wt% of pure 6-ACPA seed crystals.

    • Why: This prevents "crashing out" (formation of amorphous fines) and ensures large, filterable crystals.

  • Critical Acidification Ramp:

    • Continue acid addition very slowly (over 2-3 hours) to reach the target pH of 2.2 .

    • Note: Do not overshoot below pH 1.5. If you hit pH 0.5, the cake will redissolve.

  • Digestion (Ostwald Ripening):

    • Hold the slurry at pH 2.2 and 20°C for 60 minutes.

    • Why: Allows small crystals to dissolve and redeposit onto larger crystals, improving purity and filtration speed.

  • Filtration & Wash:

    • Filter the slurry.[3][4]

    • Wash the cake with pH 2.2 water (acidified water). Do not wash with neutral DI water, as it will redissolve the product.

Visual Workflow

PrecipitationWorkflow Start Alkaline Solution (pH > 10) Acid1 Acidify to pH 4.5 (Cloud Point) Start->Acid1 HCl dosing Seed Add Seed Crystals (0.5 wt%) Acid1->Seed Nucleation Ramp Slow Ramp to pH 2.2 Seed->Ramp Crystal Growth Digest Digestion (60 min) Ramp->Digest Ripening Filter Filtration & Acid Wash Digest->Filter Isolation

Caption: Optimized workflow for controlled crystallization of 6-ACPA.

Module 3: Troubleshooting Guide

Scenario A: High Yield Loss (Low Recovery)

Symptom: The filtrate (mother liquor) contains high concentrations of product (>2%).

  • Root Cause 1: pH Overshoot. You acidified below pH 1.5.

    • Fix: Back-titrate with dilute NaOH to pH 2.2. The precipitate will reappear.

  • Root Cause 2: pH Undershoot. You stopped at pH 4.0.

    • Fix: Continue acid addition to the target window.

  • Root Cause 3: Thermal Loss. Filtration temperature was too high (>30°C).

    • Fix: Chill the slurry to 15-20°C before filtration.

Scenario B: Poor Filtration (Clogged Filter)

Symptom: Filtration takes hours; cake is slimy or "mud-like."

  • Root Cause: Rapid Nucleation. Acid was dumped in too quickly, generating "fines" (sub-micron particles).

  • Fix:

    • Re-heat the slurry to 50°C to dissolve fines.

    • Cool slowly to 20°C.

    • Implement the Seeding step described in the protocol.

Scenario C: High Inorganic Impurity (Ash Content)

Symptom: Product purity is low; ash content is high (>1%).

  • Root Cause: Occlusion. Salt (NaCl/KCl) was trapped inside the crystal lattice due to fast precipitation.

  • Fix: Increase the Digestion time to 2 hours. Ensure the wash water is acidified (pH 2.2) to displace mother liquor without dissolving the product.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I wash the filter cake with pure Deionized (DI) Water? A: No. Pure DI water typically has a pH of ~5.5 to 7.0. At this pH, 6-ACPA will convert back to its carboxylate salt form and wash away into the waste stream. Always use water acidified to pH 2.0–2.5 for washing.

Q2: My pH probe drifts during the process. Why? A: High salt concentrations (ionic strength) generated during neutralization can affect glass electrode performance.

  • Solution: Calibrate the probe daily. Use an electrode compatible with high-chloride matrices. Verify the endpoint with a secondary check (e.g., pH paper) if the reading is suspect.

Q3: What if I miss the pH window and go to pH 0.5? A: Do not panic. The reaction is reversible. Slowly add 10% NaOH solution until the pH returns to 2.2. You may need to digest slightly longer to repair crystal morphology.

Q4: Is the isoelectric point the same for all aminopicolinic acids? A: No. While they are similar, the substitution pattern matters. For example, Picloram (4-amino-3,5,6-trichloropicolinic acid) has a slightly different optimal pH than 6-ACPA due to the electron-withdrawing effects of the extra chlorines. Always determine the specific solubility curve for your exact molecule.

References

  • Dow AgroSciences LLC. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid.[5][6] U.S. Patent 4,336,384. Link

    • Relevance: Establishes the foundational chemistry for precipitating aminopicolinic acids from alkaline hydrolysis mixtures via acidific
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.[7][8][9][10]Link

    • Relevance: Provides the theoretical basis for zwitterion behavior and pI calcul
  • Phenomenex. (2025).[11][12][13] Protein Precipitation Methods: Acid Precipitation.[12]Link

    • Relevance: Validates the mechanism of solubility reduction at the isoelectric point for amino-acid-like structures.
  • MDPI (Molecules). (2023). Solubility and Crystallization Studies of Picolinic Acid.[1]Link

    • Relevance: Provides solubility data for the parent picolinic acid structure, confirming the correlation between pH, zwitterionic forms, and solubility.

Sources

Validation & Comparative

A Researcher's Guide to Certified Reference Standards for the Analysis of 6-Amino-5-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. The quantification of specific chemical entities, such as 6-Amino-5-chloropicolinic acid, underpins critical stages of research and development, from metabolic studies to quality control. The bedrock of such precise analytical work is the use of high-quality reference standards. This guide provides an in-depth comparison of the available standards for 6-Amino-5-chloropicolinic acid, offering insights into their selection and application, particularly in the context of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The Critical Role of Certified Reference Materials (CRMs)

In quantitative analysis, a reference standard serves as a benchmark against which an unknown sample is compared. A Certified Reference Material (CRM) is a reference standard of the highest quality, accompanied by a certificate of analysis that provides a certified value for a specified property (e.g., purity), its associated uncertainty, and a statement of metrological traceability.[1] The use of CRMs is essential for method validation, calibration, and quality control, ensuring the comparability and validity of analytical results over time and between different laboratories.

A comprehensive Certificate of Analysis for a CRM typically includes:

  • The certified purity value and its uncertainty.

  • The method(s) used for characterization (e.g., qNMR, mass balance).

  • Evidence of traceability to national or international standards.

  • Homogeneity and stability data.

  • Recommended storage conditions and expiry date.

Current Landscape for 6-Amino-5-chloropicolinic Acid Standards

A thorough market survey reveals a significant challenge for researchers working with 6-Amino-5-chloropicolinic acid (CAS: 1256810-56-6): the ready availability of a formally designated Certified Reference Material is limited. While several chemical suppliers offer this compound, it is often sold as a research-grade chemical or analytical standard without the comprehensive certification of a CRM.

This situation necessitates a careful evaluation of the available options and may require the end-user to perform additional in-house qualification of the standard to ensure its suitability for its intended use.

Comparison of Commercially Available 6-Amino-5-chloropicolinic Acid and Related Standards

The following table provides a comparative overview of suppliers offering 6-Amino-5-chloropicolinic acid and a closely related compound, 6-Chloropicolinic acid, which may be considered as an internal standard in some applications. It is crucial to note that the level of certification varies significantly.

Product NameSupplierCAS NumberPurity/SpecificationDocumentationKey Considerations
6-Amino-5-chloropicolinic acid BLD Pharm1256810-56-6Not specified on the main product page.[2]NMR, HPLC, LC-MS, UPLC data available upon request.[2]While analytical data is available, it is not explicitly sold as a CRM. The user must request and evaluate the Certificate of Analysis to determine its suitability as a quantitative standard.
6-Amino-5-chloropicolinic acid CP Lab SafetyNot specified95% PurityNot specifiedThe stated purity of 95% may not be sufficient for use as a primary reference standard in regulated environments without further purification and characterization.
6-Chloropicolinic acid LGC Standards4684-94-0High PurityCertificate of Analysis available.This is a different, though structurally related, molecule. It is offered as a reference material with a CoA, making it a potential candidate for use as an internal standard in chromatographic methods.[3]
Nicotinic acid (Picolinic acid isomer) Sigma-Aldrich (TraceCERT®)59-67-6Certified Reference MaterialProduced and certified in accordance with ISO/IEC 17025 and ISO 17034; traceable to NIST or NMIJ.[4]While not a direct structural analog, this product exemplifies a true CRM with comprehensive certification. It is useful as a reference for the level of documentation to expect for a high-quality standard.

Expert Insight: In the absence of a commercially available CRM for 6-Amino-5-chloropicolinic acid, researchers have two primary paths forward:

  • Procure the highest-purity analytical standard available and perform in-house qualification. This involves independently verifying the purity, identity, and stability of the material.

  • Engage with a custom synthesis and certification service. Several companies specialize in the preparation and certification of reference standards to meet specific user requirements.

Experimental Workflow: Qualification and Use of a Non-Certified Standard

The following section outlines a typical workflow for the qualification and use of a high-purity analytical standard of 6-Amino-5-chloropicolinic acid in a quantitative LC-MS/MS assay.

Logical Workflow for Reference Standard Handling

workflow cluster_procurement Procurement & Initial Assessment cluster_qualification In-House Qualification cluster_application Analytical Application procure Procure High-Purity 6-Amino-5-chloropicolinic Acid assess_coa Assess Supplier's Certificate of Analysis procure->assess_coa identity Confirm Identity (e.g., MS, NMR) assess_coa->identity purity Determine Purity (e.g., HPLC-UV, qNMR) identity->purity stability Assess Stability purity->stability prep_stock Prepare Stock Solution stability->prep_stock calibrate Calibrate Instrument (LC-MS/MS) prep_stock->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Workflow for the procurement, qualification, and use of a reference standard.

Exemplary Protocol: Quantitative Analysis by LC-MS/MS

This protocol is a representative method for the analysis of a small polar molecule like 6-Amino-5-chloropicolinic acid and should be optimized and validated for the specific matrix and instrumentation used.

1. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 6-Amino-5-chloropicolinic acid standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of water and a small amount of base to aid dissolution).

  • Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

2. Sample Preparation:

  • For biological samples (e.g., plasma, urine), a protein precipitation step is typically required.[5] Add a threefold volume of cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be determined based on the analyte's properties).

  • MRM Transitions: Specific precursor-to-product ion transitions for 6-Amino-5-chloropicolinic acid and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

While the direct availability of a Certified Reference Material for 6-Amino-5-chloropicolinic acid is currently limited, a systematic approach to sourcing and qualifying high-purity analytical standards can ensure the generation of reliable and reproducible data. Researchers are encouraged to critically evaluate the documentation provided by suppliers and, where necessary, perform in-house validation to establish the fitness-for-purpose of the chosen reference material. The adoption of robust analytical methodologies, such as the LC-MS/MS protocol outlined, is crucial for achieving the required sensitivity and selectivity in complex matrices. As the demand for this compound in research and development grows, it is anticipated that accredited CRM producers will address this gap in the market.

References

  • Chem-Impex. 6-Amino-5-cloro-nicotinonitrilo. [Link]

  • Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1378, 59-69. [https://pubmed.ncbi.nlm.nih.gov/26602116/]
  • Zuno-Floriano, F. G., et al. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 15(1), 1-15. [Link]

  • Adegoke, O. A., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 159, 346-353. [Link]

  • De Nys, H., et al. (2020). Recent developments in LC-MS for the analysis of small pharmaceutical molecules. The Analyst, 145(4), 1149-1175. [Link]

  • Georgieva, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440. [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America, 42(6), 232-239. [Link]

  • PubChem. 5-Amino-3-chloropicolinic acid. [Link]

  • Phetcharat, T., et al. (2022). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Foods, 11(15), 2291. [Link]

  • Rocchetti, G., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Beverages, 8(3), 48. [Link]

  • PubChem. 6-Chloropicolinic acid. [Link]

  • Chem-Impex. 2-Amino-5-chloro-6-methyl pyridine. [Link]

  • British Pharmacopoeia. 2-amino-5-chloropyridine. [Link]

  • LookChem. 6-AMINO-5-CHLORO-2-CYCLOPROPYLPYRIMIDINE-4-CARBOXYLIC ACID Suppliers. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 6-Amino-5-chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science that protects researchers, the community, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Amino-5-chloropicolinic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.

Core Principle: Hazard Assessment and Waste Characterization

The primary causality for its handling protocol stems from two factors:

  • Inherent Toxicity & Irritancy: Analogs are known to cause skin and serious eye irritation.[3][4][5] Therefore, it must be handled with appropriate personal protective equipment (PPE) to prevent exposure.

  • Environmental Persistence & Combustion Byproducts: Halogenated organics can persist in the environment. Furthermore, improper thermal destruction (i.e., burning in a standard furnace) can generate hazardous byproducts like hydrogen chloride gas and nitrogen oxides (NOx).[3] This necessitates disposal via specialized, high-temperature incineration with flue-gas scrubbing capabilities.[1]

Data Summary: Hazard and Disposal Classification

The following table summarizes the likely classification for 6-Amino-5-chloropicolinic acid waste, based on data from analogous compounds and regulatory standards.

Hazard ClassificationDescriptionRationale / Source
GHS Classification (Inferred) Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Acute Toxicity (Category 4)Based on the hazard profiles of structurally similar picolinic acid and picoline derivatives.[3][5][6]
RCRA Waste Classification Hazardous Waste. Must be managed by the generator to determine if it exhibits characteristics of toxicity.Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify waste.[3][7] Given its structure, it should be conservatively managed as a toxic hazardous waste.
DOT Shipping Information Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (6-Amino-5-chloropicolinic acid)Hazard Class: 6.1UN Number: UN2811Packing Group: II or IIIBased on the shipping classification for the analogous compound 5-Amino-6-chloro-2-picoline.[3]

The Regulatory Imperative: Why This Protocol is Non-Negotiable

The U.S. Environmental Protection Agency (EPA) mandates that any entity generating chemical waste must determine if that waste is hazardous.[3] While 6-Amino-5-chloropicolinic acid is not explicitly a "listed" hazardous waste (i.e., not on the F, K, P, or U lists), it falls under the category of waste that must be evaluated for hazardous "characteristics": ignitability, corrosivity, reactivity, and toxicity.[7][8]

Given its properties as a stable solid, the primary concern is the Toxicity Characteristic . The most prudent and compliant approach is to manage all waste streams containing this compound as hazardous. This self-validating system ensures that your laboratory operates with the highest degree of safety and avoids potential regulatory violations.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures safety and compliance at every stage of the waste handling process.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the compound in pure form or as waste, ensure you are wearing the following:

  • Safety Goggles: Chemical safety goggles are mandatory to protect against splashes or fine particulates.[9]

  • Gloves: Nitrile or other chemically resistant gloves are required. Inspect them for any tears or holes before use.

  • Lab Coat: A full-length lab coat protects your skin and clothing.[9]

Step 2: Segregate Waste Streams (Critical Step)

This is the most crucial step in the disposal process.

  • Action: Designate a specific waste container solely for "Halogenated Organic Solids."

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) forces the entire mixture to be treated as halogenated waste.[2][10] This dramatically increases disposal costs and complicates the disposal process unnecessarily. Keep them separate at all times.

Step 3: Container Selection and Labeling

Proper containment is key to preventing leaks and ensuring clear communication.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure it has a secure, vapor-tight screw-top cap.[10]

  • Action: Before adding any waste, label the container clearly with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 6-Amino-5-chloropicolinic acid" (and any other components in the waste)

    • The date accumulation started.

  • Causality: Federal and local regulations require clear and accurate labeling from the moment the first drop of waste is added.[2] This prevents dangerous chemical mix-ups and is essential for the final disposal facility.

Step 4: Waste Accumulation
  • Action: Add solid waste to the designated container using a powder funnel or other appropriate tools to minimize dust.

  • Action: If disposing of contaminated items (e.g., weigh boats, gloves, wipes), place them in the same designated container.

  • Action: Keep the waste container closed at all times except when actively adding waste.[2]

  • Action: Store the container in a designated Satellite Accumulation Area (SAA) within your lab, which should be at or near the point of generation and under the control of the operator.

Step 5: Final Disposal
  • Action: Once the container is full or you have finished the relevant experiments, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate and appropriate disposal method for this waste is high-temperature incineration .[1] This thermal process is designed to completely destroy the organic molecule while specialized scrubbers neutralize the resulting acidic gases.[1] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10][11]

Experimental Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for making correct disposal decisions in the laboratory.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Accumulation cluster_2 Final Disposition A Waste Generated (Pure solid, contaminated labware, or solution) B Contains 6-Amino- 5-chloropicolinic acid? A->B C YES: Classify as Halogenated Organic Waste B->C Yes D NO: Follow disposal protocol for other waste stream (e.g., non-halogenated) B->D No E Select designated, compatible, and pre-labeled HALOGENATED waste container. C->E F Transfer waste into container (wear full PPE in a fume hood). E->F G Securely close container. Store in Satellite Accumulation Area. F->G H Container Full or Project Complete? G->H I Contact Environmental Health & Safety (EHS) for pickup. H->I Yes J Disposal via permitted high-temperature incineration. I->J

Caption: Decision workflow for the proper disposal of 6-Amino-5-chloropicolinic acid.

Spill Management Protocol

In the event of a small spill of solid 6-Amino-5-chloropicolinic acid:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing your lab coat, gloves, and safety goggles.

  • Prevent Dusting: Gently dampen the spilled solid with a small amount of water.[12] This prevents the powder from becoming airborne.

  • Collect Material: Carefully sweep or wipe up the dampened material with absorbent pads.[3][12]

  • Dispose of as Waste: Place all cleanup materials (absorbent pads, contaminated gloves, etc.) into your designated halogenated hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water.[12]

  • Report: Inform your lab supervisor or EHS department about the spill, even if it was minor.

By adhering to this comprehensive guide, you build a culture of safety and integrity within your laboratory, ensuring that your valuable research is matched by an unwavering commitment to responsible chemical stewardship.

References

  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Chloropicrin.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET 6-Aminopyridine-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 6-hydroxypicolinic acid.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 6-Chloro-5-nitro-2-picoline.
  • Santa Cruz Biotechnology. (2023, June 2). 2-Amino-5-chloropyridine - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET 6-chloropicolinic acid.
  • Occupational Safety and Health Administration. (n.d.). AMINOPYRIDINE (2-, 3-, AND 4-AMINOPYRIDINE). [Link]

  • U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR 261.24 -- Toxicity characteristic. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET Picolinic acid.
  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication - Appendix A. [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

Sources

Personal protective equipment for handling 6-Amino-5-chloropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

6-Amino-5-chloropicolinic acid (a halogenated pyridine derivative) presents a specific dual-hazard profile: it is a chemical irritant capable of causing severe ocular and cutaneous damage, and a fine particulate hazard that can sensitize the respiratory tract.

Unlike generic lab reagents, chlorinated aminopyridines possess high lattice energy, often resulting in electrostatic powders that "fly" or disperse easily, bypassing standard airflow containment if not managed actively. This guide moves beyond compliance—it establishes a containment ecosystem to prevent exposure before it occurs.

Hazard Profile Summary (Class-Based)
Hazard ClassGHS CodeSignalMechanism of Action
Ocular H319 WarningAcidic functionality attacks corneal epithelium; Cl-substitution increases lipophilicity/penetration.
Dermal H315 WarningPyridine ring facilitates dermal absorption; potential for delayed hypersensitivity.
Respiratory H335 WarningFine dust inhalation causes mucosal inflammation and potential long-term sensitization.
Environmental H411 WarningHalogenated structure resists biodegradation; toxic to aquatic life.

The PPE Ecosystem: A Self-Validating Protocol

Do not view PPE as individual items, but as a layered defense system. Each layer must be validated before the next is applied.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): Handle exclusively in a certified chemical fume hood operating at 80–100 fpm face velocity.

  • PPE Backup: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a Powered Air Purifying Respirator (PAPR) or a half-face respirator with P100 cartridges .

    • Why? N95s offer insufficient protection against organic acid vapors that may co-evolve or sublime during exothermic handling.

B. Ocular Defense
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Causality: Safety glasses leave gaps. Pyridine dusts are electrostatic; they can migrate around lenses and dissolve in the tear film, creating a concentrated acidic solution directly on the eye.

C. Dermal Shielding (Glove Permeation Logic)
  • Primary Layer: Nitrile (4 mil / 0.10 mm). High dexterity.

  • Secondary Layer (Outer): Nitrile (8 mil / 0.20 mm) or Neoprene.

  • Validation:The "Inflation Test" (See Protocol below).

  • Why Nitrile? Latex is permeable to pyridine derivatives. Nitrile provides excellent degradation resistance against the chloro-pyridine moiety.

Operational Protocol: The "Zero-Exposure" Workflow

This workflow integrates the PPE into the experimental steps.

Step 1: Pre-Operational Validation
  • Glove Integrity Check:

    • Don the inner nitrile gloves.

    • Trap air in the palm and squeeze to inflate fingers. Discard if any micro-leaks are detected.

    • Don the outer gloves (longer cuff).

  • Airflow Visualization:

    • Tape a small strip of tissue (Kimwipe) to the bottom sash of the fume hood. It must stream inward steadily.

Step 2: Weighing & Transfer (Critical Risk Zone)
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Static charge is the #1 cause of pyridine dust dispersion.

  • Technique:

    • Place balance inside the hood.

    • Open container only when hands are fully inside the sash plane.

    • Transfer solid using a disposable spatula (avoid metal-metal scraping which generates static).

    • Wet-Wipe Method: Immediately after transfer, wipe the balance area with a methanol-dampened tissue to capture invisible dust.

Step 3: Reaction Setup
  • Add solvent to the solid, not solid to the solvent, to minimize "puffing."

  • Once in solution, the respiratory hazard drops, but the dermal permeation risk increases (solvent carrier effect).

Disposal & Decontamination Strategy

Principle: Treat all waste as "Halogenated Organic." The chlorine atom requires specific incineration protocols to manage HCl emissions.

Waste TypeDisposal PathContainer Specs
Solid Waste Incineration (Halogenated)HDPE Drum, double-lined
Liquid Waste Halogenated Solvent StreamSafety Can (flame arrestor)
Contaminated PPE Hazardous Solid WasteSealed clear bag, labeled "Toxic"
Spill Cleanup Sweep (Avoid dust) -> Wet WipePail with screw-top lid

Decontamination Solution: Use a 5% Sodium Bicarbonate solution followed by water. The base neutralizes the carboxylic acid group, converting it to the water-soluble carboxylate salt, allowing for easier removal from surfaces.

Visual Logic: PPE Decision Matrix

The following diagram illustrates the decision logic for PPE selection based on the operational state of the chemical (Solid vs. Solution).

PPE_Decision_Matrix Start Start: Handling 6-Amino-5-chloropicolinic Acid State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State High Dust Risk Liquid_State Dissolved in Solvent State_Check->Liquid_State Absorption Risk Hood_Check Is Fume Hood Available? Solid_State->Hood_Check Solvent_Check Check Solvent Permeability Liquid_State->Solvent_Check Use_Hood Use Hood (Sash < 18") PPE: Double Nitrile, Goggles, Lab Coat Hood_Check->Use_Hood Yes No_Hood STOP: Respiratory Protection Required PPE: P100 Respirator + Goggles Hood_Check->No_Hood No Std_Solvent Standard Solvent (MeOH, DCM) PPE: Double Nitrile (Change < 30m) Solvent_Check->Std_Solvent Low Penetration Agg_Solvent Aggressive (DMSO, DMF) PPE: Laminate/Butyl Gloves Solvent_Check->Agg_Solvent High Penetration

Caption: Decision matrix for selecting PPE based on physical state and containment availability. Red nodes indicate high-risk decision points requiring elevated protection.

References

  • PubChem. (n.d.). Compound Summary: 6-Amino-5-chloropicolinic acid. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.